molecular formula C19H23ClN4O2 B2943889 (4-((3,5-dimethylisoxazol-4-yl)methyl)piperazin-1-yl)(1H-indol-3-yl)methanone hydrochloride CAS No. 1351599-08-0

(4-((3,5-dimethylisoxazol-4-yl)methyl)piperazin-1-yl)(1H-indol-3-yl)methanone hydrochloride

Cat. No.: B2943889
CAS No.: 1351599-08-0
M. Wt: 374.87
InChI Key: RUCXXCSNGOWYNB-UHFFFAOYSA-N
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Description

(4-((3,5-dimethylisoxazol-4-yl)methyl)piperazin-1-yl)(1H-indol-3-yl)methanone hydrochloride: . This compound features a piperazine ring, an isoxazole ring, and an indole moiety, making it a versatile molecule for further chemical modifications and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

. One common synthetic route includes:

  • Formation of the 3,5-dimethylisoxazole-4-carbaldehyde: : This can be achieved through the cyclization of suitable precursors under acidic conditions.

  • Reaction with piperazine: : The aldehyde group is then reacted with piperazine to form the piperazine derivative.

  • Indole coupling: : The indole component is introduced through a coupling reaction, often using a suitable catalyst and reaction conditions to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up, focusing on optimizing reaction conditions to maximize yield and purity. This might involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The indole and isoxazole rings can be oxidized under specific conditions to form corresponding oxo derivatives.

  • Reduction: : Reduction reactions can be performed to reduce specific functional groups within the molecule.

  • Substitution: : Substitution reactions can be used to introduce different substituents at various positions on the rings.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: : Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed

The major products formed from these reactions include oxidized indole and isoxazole derivatives, reduced forms of the compound, and various substituted derivatives.

Scientific Research Applications

  • Chemistry: : It serves as a building block for the synthesis of more complex molecules and can be used in organic synthesis research.

  • Biology: : The compound has shown potential in biological studies, particularly in the development of new drugs and therapeutic agents.

  • Medicine: : It has been evaluated for its anti-proliferative activities against various cancer cell lines, indicating its potential as a chemotherapeutic agent.

  • Industry: : The compound's unique structure makes it useful in the development of new materials and chemical processes.

Comparison with Similar Compounds

This compound is unique due to its specific combination of functional groups and structural features. Similar compounds include other indole derivatives and piperazine-containing molecules, but the presence of the 3,5-dimethylisoxazole group sets it apart. These similar compounds may have different biological activities and applications, highlighting the uniqueness of this compound.

List of Similar Compounds

  • N-(1-methyl-1H-indol-3-yl)acetamide

  • 4-((3,5-dimethylisoxazol-4-yl)methoxy)benzoic acid

  • (4-((3,5-dimethylisoxazol-4-yl)methyl)piperazin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone hydrochloride

Properties

IUPAC Name

[4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl]-(1H-indol-3-yl)methanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O2.ClH/c1-13-17(14(2)25-21-13)12-22-7-9-23(10-8-22)19(24)16-11-20-18-6-4-3-5-15(16)18;/h3-6,11,20H,7-10,12H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUCXXCSNGOWYNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CN2CCN(CC2)C(=O)C3=CNC4=CC=CC=C43.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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